Ferrocene [(Hydroxyimini) Methyl]

Catalog No.
S1827815
CAS No.
12261-28-8
M.F
C22H27AlO5
M. Wt
0
Availability
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Ferrocene [(Hydroxyimini) Methyl]

CAS Number

12261-28-8

Product Name

Ferrocene [(Hydroxyimini) Methyl]

Molecular Formula

C22H27AlO5

Molecular Weight

0

Synonyms

Ferrocene [(Hydroxyimini) Methyl]

Ferrocene, [(hydroxyimino)methyl]-, (E)- is a derivative of ferrocene, characterized by the presence of a hydroxyimino group attached to a methyl group. The compound has a molecular formula of C11_{11}H11_{11}FeNO and a molecular weight of approximately 229.06 g/mol . Ferrocene itself is known for its unique sandwich structure, comprising two cyclopentadienyl anions bonded to a central iron cation. This structural motif imparts significant stability and reactivity to ferrocene derivatives, making them interesting for various applications in chemistry and materials science.

Due to their electrophilic and nucleophilic properties. The hydroxyimino group can participate in condensation reactions, forming oximes from aldehydes or ketones. Additionally, the presence of the iron center allows for redox reactions typical of organometallic compounds. The compound can also undergo ligand exchange reactions, which are crucial in coordination chemistry and catalysis .

Research indicates that ferrocene derivatives exhibit notable biological activities, including antimicrobial and anticancer properties. Specifically, compounds with hydroxyimino groups have shown potential as antimicrobial agents against various pathogens. The mechanism often involves the generation of reactive oxygen species or interference with cellular processes . The unique electronic properties of the iron center in ferrocene derivatives may also enhance their biological efficacy.

The synthesis of ferrocene, [(hydroxyimino)methyl]- typically involves the reaction of ferrocene derivatives with hydroxylamine or its derivatives under controlled conditions. Common methods include:

  • Condensation Reaction: Reacting ferrocene carboxaldehyde with hydroxylamine to form the oxime.
  • One-Pot Synthesis: Combining ferrocene derivatives with appropriate reagents in a single reaction vessel to simplify the process .

These methods allow for the efficient production of the compound while maintaining high yields.

Ferrocene derivatives have diverse applications across various fields:

  • Catalysis: They serve as catalysts in organic reactions due to their ability to stabilize transition states.
  • Materials Science: Utilized in the development of conductive polymers and nanomaterials.
  • Pharmaceuticals: Explored for their potential as drug candidates due to their biological activities .

Interaction studies involving ferrocene, [(hydroxyimino)methyl]- focus on its binding interactions with biological targets and its reactivity with other chemical species. These studies often employ techniques such as spectroscopy and computational modeling to elucidate binding affinities and mechanisms of action. Understanding these interactions is crucial for optimizing the compound's efficacy in therapeutic applications .

Ferrocene, [(hydroxyimino)methyl]- can be compared with several similar compounds that also contain ferrocene moieties or hydroxyimino groups. Here are some notable examples:

Compound NameStructure TypeUnique Features
FerroceneOrganometallicClassic sandwich structure; stable and versatile
Ferrocenecarboxaldehyde, oximeFerrocene derivativeContains a carboxaldehyde moiety; used in organic synthesis
Bis[1-(hydroxyimino)alkyl]ferroceneDihydroxyimino derivativeExhibits enhanced biological activity; potential as an antimicrobial agent
Ferrocene-1-[1-(hydroxyimino)ethyl]Hydroxyimino derivativeExplored for its unique reactivity patterns

Uniqueness

Ferrocene, [(hydroxyimino)methyl]- is unique due to its specific combination of the hydroxyimino functional group with the ferrocene structure, which enhances its reactivity and potential biological activity compared to other ferrocene derivatives. This combination may allow for tailored applications in medicinal chemistry and materials science that leverage both the electronic properties of iron and the reactivity of hydroxyimino groups .

Dates

Last modified: 07-20-2023

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